molecular formula C15H10N2S2 B155707 Benzothiazole, 2,2'-methylenebis- CAS No. 1945-78-4

Benzothiazole, 2,2'-methylenebis-

Cat. No. B155707
CAS RN: 1945-78-4
M. Wt: 282.4 g/mol
InChI Key: ZRXNLCFJIKBZCA-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 50 g polyphosphoric acid. After heating to 70 C under nitrogen, a mixture of 3.13 g 2-aminothiophenol and 1.3 g malonic acid was added. The reaction mixture was heated to 135 C for 1 hour, then 145 C for 1 hour. After cooling to 70 C, the mixture was poured into 100 ml water. The slurry was cooled to 22 C, filtered and the solid was washed with water. The solid was added to 50 ml ethanol and basified with aqueous ammonium hydroxide. After cooling to 5 C, the solid was filtered and washed with water. The solid was dissolved in 14 ml hot ethanol and 7 ml water was added and the solution was cooled to 5 C. Following filtration, the white solid was washed with 50% ethanol and dried, leaving 1.1 g.
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9](O)(=O)[CH2:10][C:11](O)=O>O>[CH2:10]([C:11]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1)[C:9]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
1.3 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating to 70 C under nitrogen
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 135 C for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 70 C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 22 C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with water
ADDITION
Type
ADDITION
Details
The solid was added to 50 ml ethanol and basified with aqueous ammonium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 14 ml hot ethanol
ADDITION
Type
ADDITION
Details
7 ml water was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5 C
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
the white solid was washed with 50% ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
leaving 1.1 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C=1SC2=C(N1)C=CC=C2)C=2SC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.